molecular formula C9H14N2 B8097985 (R)-2-Methyl-1-pyridin-4-yl-propylamine CAS No. 1187932-91-7

(R)-2-Methyl-1-pyridin-4-yl-propylamine

Cat. No.: B8097985
CAS No.: 1187932-91-7
M. Wt: 150.22 g/mol
InChI Key: CVIUCMADIABJJL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Methyl-1-pyridin-4-yl-propylamine is a chiral amine compound with a pyridine ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a pyridine ring substituted at the 4-position with a propylamine group, which is further substituted with a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1-pyridin-4-yl-propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine, which is functionalized at the 4-position.

    Alkylation: The 4-position of pyridine is alkylated using a suitable alkylating agent, such as 2-bromo-1-methylpropane, under basic conditions.

    Reduction: The resulting intermediate is then reduced to introduce the amine group. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques, such as crystallization with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of ®-2-Methyl-1-pyridin-4-yl-propylamine may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and chiral resolution are often optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-2-Methyl-1-pyridin-4-yl-propylamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing conditions.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, ®-2-Methyl-1-pyridin-4-yl-propylamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It is also used in the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, ®-2-Methyl-1-pyridin-4-yl-propylamine is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents.

Industry

The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-Methyl-1-pyridin-4-yl-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methyl-1-pyridin-4-yl-propylamine: The enantiomer of the compound, with similar chemical properties but different biological activities.

    2-Methyl-1-pyridin-4-yl-ethylamine: Lacks the additional methyl group, leading to different steric and electronic properties.

    4-Aminomethylpyridine: A simpler analog with a primary amine group.

Uniqueness

®-2-Methyl-1-pyridin-4-yl-propylamine is unique due to its chiral nature and specific substitution pattern, which confer distinct reactivity and biological activity compared to its analogs. Its ability to form enantiomerically pure compounds makes it valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(1R)-2-methyl-1-pyridin-4-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)9(10)8-3-5-11-6-4-8/h3-7,9H,10H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIUCMADIABJJL-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258638
Record name (αR)-α-(1-Methylethyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-91-7
Record name (αR)-α-(1-Methylethyl)-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-(1-Methylethyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.